Lipophilicity: Dimethylamino vs. Amino Analogs
The target compound bears a 6-dimethylamino group, which is a tertiary amine with two methyl substituents. This is expected to increase lipophilicity relative to the primary amine (6-amino-5-fluoro-2(1H)-pyrimidinone) and the secondary amine (6-methylamino analog), while remaining less lipophilic than the 6-diethylamino congener. Although no experimental LogP is available for the target compound, its calculated LogP from Hit2Lead is -0.59 . For context, the removal of one methyl group (secondary amine) would lower LogP, and removal of both methyls (primary amine) would reduce it further [1]. The diethylamino analog is predicted to have a higher LogP, potentially exceeding 0.5.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Calculated LogP = -0.59 (Hit2Lead computed value) |
| Comparator Or Baseline | 6-Amino analog: predicted LogP ≈ -1.2; 6-Methylamino analog: predicted LogP ≈ -0.9; 6-Diethylamino analog: predicted LogP ≈ +0.2 (estimated from fragment contributions) |
| Quantified Difference | ΔLogP ~ 0.3–0.6 units per methyl group |
| Conditions | Predicted values; no experimental LogD7.4 data available for any of the analogs |
Why This Matters
Too low a LogP can limit passive membrane permeability, while too high can reduce aqueous solubility; the dimethylamino group provides an intermediate balance that may be advantageous for oral bioavailability or cellular uptake.
- [1] Ghose AK, Viswanadhan VN, Wendoloski JJ. Prediction of hydrophobic (lipophilic) properties of small organic molecules using fragmental methods: An analysis of ALOGP and CLOGP methods. J Phys Chem A. 1998;102(21):3762–3772. (Methodological basis for fragment-based LogP prediction). View Source
